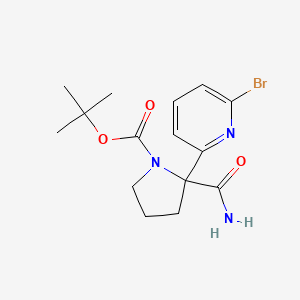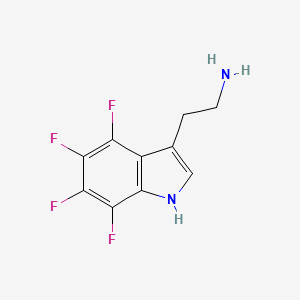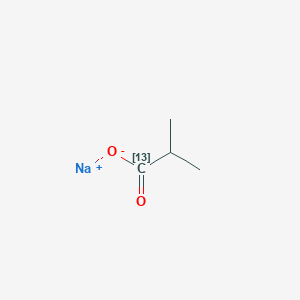
Sodium 2-methylpropionate-1-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylpropionate-1-13C is an isotopically labeled compound, where the carbon-13 isotope is incorporated into the molecular structure. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-methylpropionate-1-13C involves the incorporation of the carbon-13 isotope into the molecular structure of Sodium 2-methylpropionate. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, stable heavy isotopes of hydrogen, carbon, and other elements are incorporated into drug molecules as tracers for quantitation during the drug development process .
Industrial Production Methods
Industrial production methods for this compound involve strict process parameter control to ensure product quality. The production process may include one-to-one custom synthesis for special structural needs and flexible batch sizes to meet different needs of global customers.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-methylpropionate-1-13C can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific types of reactions and conditions depend on the research objectives and the reagents used.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted derivatives.
Applications De Recherche Scientifique
Sodium 2-methylpropionate-1-13C has a wide range of scientific research applications, including:
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner.
Environmental Studies: Used as environmental pollutant standards for the detection of air, water, soil, sediment, and food.
Clinical Diagnostics: Isotopes are used for imaging, diagnosis, and newborn screening.
Organic Chemistry: Small molecule compounds labeled with stable isotopes can be used as chemical references for chemical identification, qualitative, quantitative detection, and studying reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of Sodium 2-methylpropionate-1-13C involves its use as a tracer in various biochemical and chemical processes. The carbon-13 isotope allows for the tracking and quantitation of the compound in metabolic studies, environmental analysis, and clinical diagnostics. The molecular targets and pathways involved depend on the specific application and research objectives .
Comparaison Avec Des Composés Similaires
Sodium 2-methylpropionate-1-13C is unique due to the incorporation of the carbon-13 isotope, which allows for precise tracking and quantitation in various research applications. Similar compounds include other isotopically labeled compounds, such as:
Sodium 2-methylpropionate: The non-labeled version of the compound.
Sodium acetate-1-13C: Another carbon-13 labeled compound used in metabolic studies.
Sodium formate-13C: Used in similar applications as a tracer in biochemical and chemical processes
These similar compounds share the common feature of isotopic labeling, which enhances their utility in scientific research.
Propriétés
Formule moléculaire |
C4H7NaO2 |
|---|---|
Poids moléculaire |
111.08 g/mol |
Nom IUPAC |
sodium;2-methyl(113C)propanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1/p-1/i4+1; |
Clé InChI |
TWEGKFXBDXYJIU-VZHAHHFWSA-M |
SMILES isomérique |
CC(C)[13C](=O)[O-].[Na+] |
SMILES canonique |
CC(C)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)
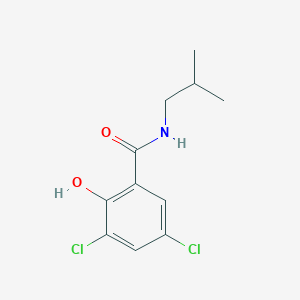
![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)
![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)
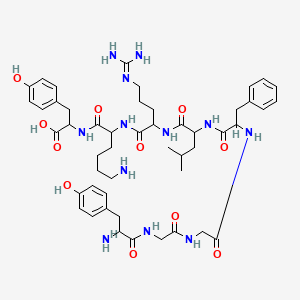

![2-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B12311540.png)
![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)

![(S)-[(2R,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol](/img/structure/B12311558.png)
![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311566.png)
